

Precision Synthesis Guide: 4-Ethyl-1-iodo-2-methylbenzene

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Compound of Interest

Compound Name: 4-Ethyl-1-iodo-2-methylbenzene

CAS No.: 866996-02-3

Cat. No.: B2607864

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Executive Summary

Target Molecule: **4-Ethyl-1-iodo-2-methylbenzene** CAS: 866996-02-3 (Generic/Isomer specific variants may vary) Molecular Formula:

Molecular Weight: 246.09 g/mol [1][2]

This guide prioritizes the Sandmeyer Reaction via 4-ethyl-2-methylaniline as the primary route. [1] While direct electrophilic iodination of 1-ethyl-3-methylbenzene is chemically feasible, it suffers from regiochemical competition between the 4- and 6-positions, necessitating difficult isomer separation.[1] The Sandmeyer route guarantees the correct substitution pattern (Iodo at C1, Methyl at C2, Ethyl at C4) by locking the regiochemistry at the aniline precursor stage.

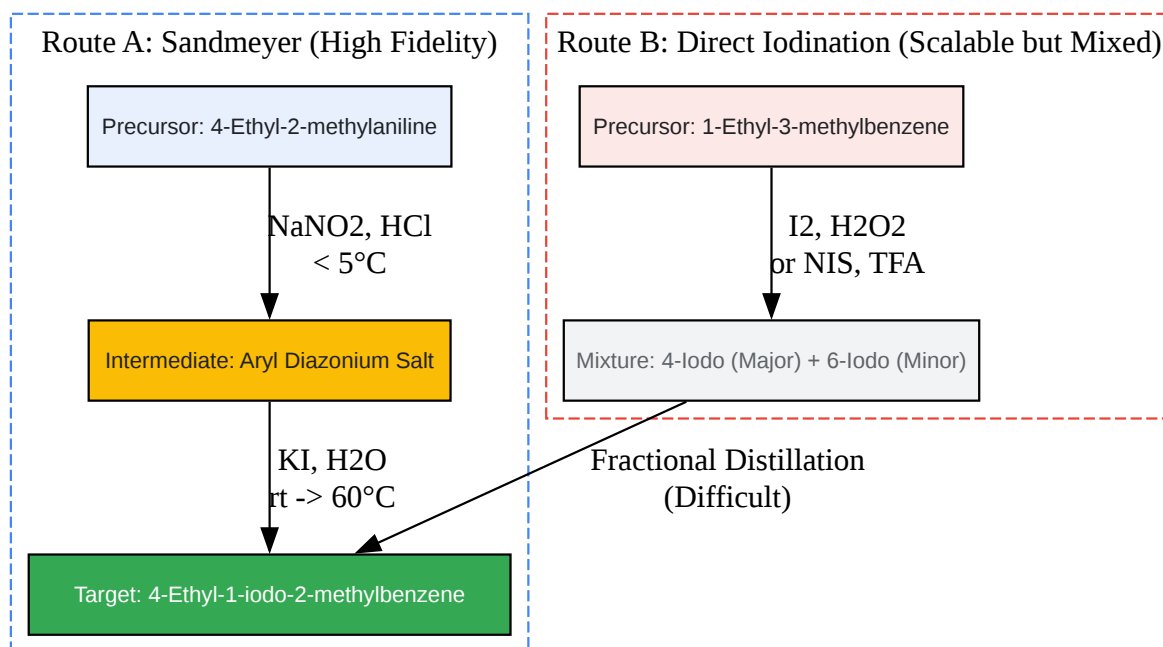
Retrosynthetic Analysis & Strategy

The synthesis hinges on the introduction of the iodine atom. Two pathways are evaluated:

- Pathway A (Recommended): Diazotization of 4-ethyl-2-methylaniline followed by displacement with iodide.[1] This ensures 100% regiocontrol.

- Pathway B (Alternative): Direct oxidative iodination of 1-ethyl-3-methylbenzene.[1] This relies on the steric difference between methyl and ethyl groups to favor the C4 position over C6.

Logical Pathway Diagram



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Caption: Comparison of the regioselective Sandmeyer route vs. the direct iodination route.

Primary Protocol: The Sandmeyer Route

This protocol is the industry standard for generating isomerically pure aryl iodides when the corresponding aniline is available.

Materials & Reagents

Reagent	Equiv.[3][4][5]	Role	Hazards
4-Ethyl-2-methylaniline	1.0	Substrate	Irritant, Toxic
Hydrochloric Acid (12M)	2.5 - 3.0	Acid Source	Corrosive
Sodium Nitrite ()	1.1	Diazotizing Agent	Oxidizer, Toxic
Potassium Iodide ()	1.5 - 2.0	Nucleophile	Irritant
Urea	Trace	Quencher	Irritant
Water	Solvent	Solvent	-

Step-by-Step Methodology

Step 1: Diazotization[6][7]

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Place in an ice/salt bath to maintain temperature between -5°C and 0°C.
- Acidification: Charge the flask with 4-ethyl-2-methylaniline (e.g., 13.5 g, 100 mmol) and water (30 mL). Slowly add concentrated HCl (25 mL) with stirring. Note: The amine hydrochloride salt may precipitate; this is normal.[1]
- Diazotization: Dissolve Sodium Nitrite (7.6 g, 110 mmol) in minimal water (15 mL). Add this solution dropwise to the amine mixture.
 - Critical Control: The temperature must not exceed 5°C to prevent decomposition of the diazonium salt to the phenol.
 - Endpoint: The mixture should become a clear (or slightly turbid) solution. Test for excess nitrous acid using starch-iodide paper (turns blue instantly).[1]

- Quenching: If excess nitrous acid is present after 15 mins, add small amounts of solid Urea until the starch-iodide test is negative.

Step 2: Iodination (Substitution)

- Preparation: Dissolve Potassium Iodide (24.9 g, 150 mmol) in water (30 mL) in a separate beaker.
- Addition: Slowly pour the cold diazonium solution into the KI solution (or add KI solution to the diazonium salt—order affects off-gassing rate) with vigorous stirring.
 - Observation: Nitrogen gas () will evolve immediately, and a dark oil will separate.
- Reaction: Allow the mixture to warm to room temperature over 1 hour. Then, heat gently to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

Step 3: Work-up & Purification[1][8][9]

- Extraction: Cool the mixture and extract with Diethyl Ether or Ethyl Acetate (mL).
- Wash: Wash the organic layer with:
 - 10% Sodium Bisulfite () or Sodium Thiosulfate () to remove free iodine (color change from purple/brown to yellow/clear).
 - 10% NaOH (to remove any phenolic byproducts).
 - Brine (saturated NaCl).
- Drying: Dry over anhydrous Magnesium Sulfate (), filter, and concentrate under reduced pressure.

- Purification: Purify the crude oil via vacuum distillation or flash column chromatography (Hexanes/Ethyl Acetate 95:5) to yield a pale yellow liquid.[4]

Alternative Route: Direct Iodination

Use this route only if the aniline precursor is unavailable or cost-prohibitive, and if you have access to high-plate-count distillation columns.[1]

Mechanism & Selectivity

The precursor, 1-ethyl-3-methylbenzene, has two activated positions ortho to the alkyl groups: [1]

- Position 4 (Target): Ortho to Methyl, Para to Ethyl.
- Position 6 (Impurity): Ortho to Ethyl, Para to Methyl.

Steric Rule: Substitution generally favors the position ortho to the smaller group (Methyl) over the larger group (Ethyl). Therefore, the 4-iodo isomer is the major product (~85:15 ratio typical for similar alkyl aromatics), but separation is non-trivial.

Protocol Summary (Oxidative Iodination)

- Reagents: 1-Ethyl-3-methylbenzene (1 equiv), Iodine (, 0.5 equiv), Periodic Acid (, 0.2 equiv) as oxidant, in Acetic Acid/Sulfuric Acid.[1]
- Conditions: Stir at 60°C for 4 hours.
- Workup: Quench with thiosulfate, extract, and distill.

Analytical Profile & Characterization

To validate the synthesis, the following spectral data should be obtained.

Technique	Expected Signal Characteristics
¹ H NMR (CDCl ₃)	Aromatic: Two singlets (or doublets with small coupling) representing the para-hydrogens on the ring.[1][3] Alkyl: Ethyl group (quartet ~2.6 ppm, triplet ~1.2 ppm); Methyl group (singlet ~2.4 ppm). Differentiation: The chemical shift of the proton ortho to Iodine will be distinctively downfield.
GC-MS	Molecular Ion: m/z = 246.[1][3] Fragmentation: Loss of Ethyl (m/z 217), Loss of Iodine (m/z 119).
Appearance	Clear to pale yellow oil.[1][3] Darkens upon light exposure (store in amber vials).

Safety & Hazardous Material Handling

- Diazonium Salts: Potentially explosive if allowed to dry.[10] Keep in solution and process immediately.
- Methyl/Ethyl Anilines: Highly toxic by inhalation and skin absorption. Induces methemoglobinemia. Use a fume hood and nitrile gloves.
- Waste Disposal: Aqueous waste contains heavy metals (if Cu-catalyzed, though this route uses KI) and iodides.[1] Segregate halogenated waste.

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